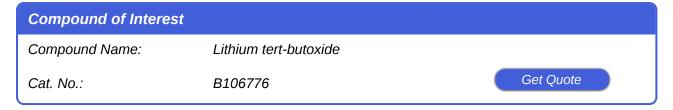


# Application Notes and Protocols: Deprotonation of Phenylseleno Alkenes with LiOtBu/KDA

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

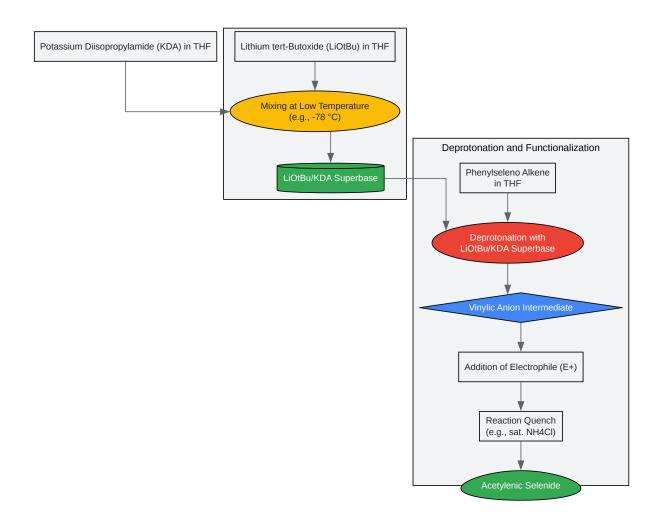
The deprotonation of weakly acidic C-H bonds is a cornerstone of modern organic synthesis, enabling the formation of carbanionic intermediates for subsequent functionalization.

Phenylseleno alkenes are versatile synthetic intermediates, and their selective deprotonation at the vinylic position opens a pathway to valuable acetylenic selenides. This protocol details the use of a highly reactive mixed-metal superbase, LiOtBu/KDA (**Lithium tert-**

**butoxide**/Potassium diisopropylamide), for the efficient deprotonation of phenylseleno alkenes. The resulting lithium/potassium vinylselenide intermediates can be trapped with various electrophiles to afford a range of functionalized products. Organoselenium compounds are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] [4][5]

## Logical Workflow for the Synthesis of Acetylenic Selenides





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Caption: General workflow for the LiOtBu/KDA mediated synthesis of acetylenic selenides.



## **Application Notes**

The transformation of phenylseleno alkenes into acetylenic selenides via deprotonation offers a valuable tool for the introduction of an alkyne moiety. Acetylenic selenides are versatile building blocks in organic synthesis and are precursors to a variety of functionalized molecules.

#### Synthetic Utility:

- Cross-Coupling Reactions: The acetylenic proton can be further deprotonated and used in various cross-coupling reactions (e.g., Sonogashira coupling) to form more complex enyne structures.
- Click Chemistry: Terminal acetylenic selenides can participate in copper-catalyzed azidealkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the construction of triazole-containing organoselenium compounds.
- Heterocycle Synthesis: Acetylenic selenides are valuable precursors for the synthesis of selenium-containing heterocycles, such as selenophenes, which are of interest in materials science and medicinal chemistry.

#### Relevance in Drug Development:

Organoselenium compounds have garnered significant attention in drug discovery due to their diverse biological activities.[1][2][3][4][5] The incorporation of selenium into organic molecules can modulate their pharmacokinetic and pharmacodynamic properties.

- Anticancer and Antioxidant Properties: Many organoselenium compounds exhibit potent antioxidant and anticancer activities, in some cases mimicking the function of the selenoenzyme glutathione peroxidase.[3][5]
- Antimicrobial and Antiviral Activity: Selenium-containing heterocycles and other organoselenium derivatives have shown promising antimicrobial and antiviral properties.[4]
- Enzyme Inhibition: The unique electronic properties of selenium can be exploited to design potent and selective enzyme inhibitors.



The synthesis of novel acetylenic selenides using the LiOtBu/KDA superbase provides a direct route to novel chemical entities for screening in drug discovery programs.

### **Plausible Reaction Mechanism**

The reaction is proposed to proceed through the formation of a highly basic potassium diisopropylamide species, enhanced by the presence of **lithium tert-butoxide**. This superbasic mixture is capable of deprotonating the weakly acidic vinylic proton of the phenylseleno alkene.

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